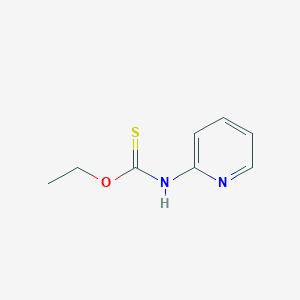

O-Ethyl pyridin-2-ylcarbamothioate

Description

O-Ethyl pyridin-2-ylcarbamothioate is a thiocarbamate derivative characterized by a pyridine ring substituted at the 2-position with a carbamothioate group (N–C(=S)–O–ethyl).

Properties

CAS No. |

129196-40-3 |

|---|---|

Molecular Formula |

C8H10N2OS |

Molecular Weight |

182.25 g/mol |

IUPAC Name |

O-ethyl N-pyridin-2-ylcarbamothioate |

InChI |

InChI=1S/C8H10N2OS/c1-2-11-8(12)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,12) |

InChI Key |

RBNHOKLZIHLXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)NC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl pyridin-2-ylcarbamothioate typically involves the reaction of pyridin-2-yl isothiocyanate with ethanol. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

Pyridin-2-yl isothiocyanate+Ethanol→O-Ethyl pyridin-2-ylcarbamothioate

Industrial Production Methods: In an industrial setting, the production of O-Ethyl pyridin-2-ylcarbamothioate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: O-Ethyl pyridin-2-ylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.

Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the pyridin-2-yl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Ethyl pyridin-2-ylcarbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Ethyl pyridin-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-ethyl pyridin-2-ylcarbamothioate with three classes of analogs: pyrimidine-thioacetates, benzamide-thiocarbamoyl derivatives, and organophosphorus thiocarbamates. Key differences in structure, synthesis, and physicochemical properties are highlighted.

Pyrimidine-Thioacetate Derivatives

Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Contains a pyrimidine core substituted with a thietane (3-membered sulfur ring) and a thioacetate group.

- Synthesis : Synthesized via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.

- The thietane group introduces steric hindrance and ring strain, which may influence reactivity.

Benzamide-Thiocarbamoyl Derivatives

Example : 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Features a benzamide backbone linked to a 4-methylpyridin-2-ylcarbamothioyl group.

- Synthesis : Prepared by reacting ortho-toluyl chloride with potassium thiocyanate, followed by condensation with a primary amine.

- Key Differences :

Organophosphorus Thiocarbamates

Examples :

- O-Ethyl ethylphosphonothionochloridate (CAS 1497-68-3)

- O-Ethyl methylphosphonothionate (CAS 64-17-5)

- Structure : Phosphorus-centered compounds with ethyl/methyl groups and thiocarbamate-like S–P–O linkages.

- Key Differences: The phosphorus atom increases electrophilicity, making these compounds more reactive toward nucleophiles (e.g., hydrolysis) compared to carbon-centered thiocarbamates. Applications diverge: Organophosphorus derivatives are often precursors for nerve agents or pesticides, whereas pyridinyl carbamothioates may favor medicinal chemistry applications .

Comparative Data Table

Research Findings and Implications

Synthetic Accessibility : Thiocarbamates like O-ethyl pyridin-2-ylcarbamothioate are typically synthesized via condensation of isothiocyanates with alcohols or amines . The absence of direct data suggests further experimental validation is needed.

Spectroscopic Signatures : Analogous compounds exhibit strong IR bands for C=S (1050–1250 cm⁻¹) and N–H (3300 cm⁻¹), which would be critical for characterizing the target compound .

Biological Activity: Pyridine-thiocarbamates often exhibit antimicrobial or enzyme-inhibitory properties, whereas phosphonothioates are neurotoxic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.